molecular formula C8H9N5O B1446214 3-(2-aminoethyl)pyrimido[4,5-d]pyrimidin-4(3H)-one CAS No. 1934943-45-9

3-(2-aminoethyl)pyrimido[4,5-d]pyrimidin-4(3H)-one

Cat. No.: B1446214
CAS No.: 1934943-45-9
M. Wt: 191.19 g/mol
InChI Key: FSRWHBRIKBJNHW-UHFFFAOYSA-N
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Description

3-(2-aminoethyl)pyrimido[4,5-d]pyrimidin-4(3H)-one is a synthetic compound based on the pyrimido[4,5-d]pyrimidine scaffold, a class of heterocyclic annulated uracils known for a wide spectrum of pharmacological activities . This scaffold is of significant interest in medicinal chemistry, particularly in the development of novel anti-cancer agents . Derivatives have been designed to act as potent and selective ATP-competitive inhibitors for various kinase targets, such as cyclin-dependent kinases (CDKs) and the epidermal growth factor receptor (EGFR) . Researchers value this core structure for its ability to mimic the adenine region of ATP, allowing it to bind effectively to the ATP-binding site of target kinases . Inhibition of these kinases can disrupt critical signal transduction pathways leading to the suppression of in vitro cellular proliferation in human tumor cell lines . The 2-aminoethyl side chain at the 3-position may enhance solubility and provides a handle for further chemical modification, enabling structure-activity relationship (SAR) studies and the development of proprietary analogs . Beyond oncology, the pyrimido[4,5-d]pyrimidine core has also been associated with antioxidant, antifungal, and hepatoprotective activities, highlighting its versatility in drug discovery . This product is intended for research purposes to further investigate these potential applications. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

3-(2-aminoethyl)pyrimido[4,5-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N5O/c9-1-2-13-5-12-7-6(8(13)14)3-10-4-11-7/h3-5H,1-2,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSRWHBRIKBJNHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=NC=N1)N=CN(C2=O)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Double Mannich Reaction Using 2-Aminothiazole and Aldehydes

A key synthetic approach involves the reaction of 2-aminothiazole with aromatic or heterocyclic aldehydes such as formaldehyde, piperonal, p-anisaldehyde, or furfural in a molar ratio of 1:1:2. This reaction proceeds via a double Mannich reaction mechanism, leading to the formation of the pyrimido[4,5-d]pyrimidine ring system bearing the 3-(2-aminoethyl) substituent. The reaction is typically carried out in ethanol as a solvent at moderate temperatures (~35 °C) and stirred for a few hours, followed by standing at room temperature for several days to allow precipitation of the product. The product is then isolated by filtration and purified by recrystallization from ethanol.

Multi-Component Coupling with Amines and Aldehydes

Reaction Conditions and Yields

Parameter Typical Conditions Notes
Solvent Ethanol Common solvent for solubility and reaction control
Temperature 35 °C for 2 hours, then room temp for 3 days Mild heating followed by slow crystallization
Molar Ratios 1:1:2 (amine:aldehyde:other reagent) Stoichiometry critical for ring formation
Purification Filtration and recrystallization Ethanol recrystallization preferred
Reaction Time 2 hours stirring + 3 days standing Ensures complete ring closure and product precipitation
Yields Moderate to good (typically >50%) Dependent on reactant purity and conditions

Summary Table of Preparation Methods

Method Reactants Conditions Advantages Limitations
Double Mannich Reaction 2-Aminothiazole + aldehydes + formaldehyde Ethanol, 35 °C, 2 h stirring + 3 d standing Simple, mild conditions, good yields Long reaction time, purification needed
Multi-Component Coupling 6-Amino-1,3-dimethylpyrimidine-2,4-dione + amines + aldehydes Ethanol, 35 °C, 2 h stirring + 3 d standing Versatile substituent introduction Requires pure starting materials
Industrial Scale-Up Scaled lab synthesis Optimized temperature, solvent, pressure High yield, purity control Scale-up challenges, cost

Research Findings and Notes

  • The double Mannich reaction is the cornerstone of synthesizing this compound, enabling efficient ring closure and substitution in one pot.
  • Reaction times are relatively long due to the need for slow crystallization to obtain pure products.
  • Use of ethanol as a solvent aligns with green chemistry principles.
  • Variations in aldehyde and amine substrates allow for structural analogs useful in medicinal chemistry and materials science.
  • Purification by recrystallization is critical to remove side products and unreacted starting materials.
  • Industrial processes focus on reaction optimization and scalability but lack detailed public documentation.

Chemical Reactions Analysis

Types of Reactions

3-(2-aminoethyl)pyrimido[4,5-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized pyrimido[4,5-d]pyrimidine derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

Medicinal Chemistry

The compound serves as a scaffold for the development of kinase inhibitors and other therapeutic agents. Its structural features allow it to interact with specific molecular targets, making it valuable in the design of drugs aimed at various diseases.

Kinase Inhibition

Research indicates that derivatives of pyrimido[4,5-d]pyrimidines, including 3-(2-aminoethyl)pyrimido[4,5-d]pyrimidin-4(3H)-one, can selectively inhibit Epidermal Growth Factor Receptor (EGFR) . These compounds have been synthesized through multistep processes involving various protective and substitution reactions that enhance their biological activity .

Antimicrobial Activity

Recent studies have identified this compound as part of a class of compounds with promising antimicrobial properties . For instance, modifications to the pyrimidine structure have resulted in derivatives that exhibit significant activity against both gram-positive and gram-negative bacteria as well as fungal strains . This suggests potential applications in developing new antibiotics.

Biological Research

In biological studies, this compound is utilized for its ability to interact with enzymes and proteins.

Enzyme Inhibition Studies

The compound is employed in investigations focusing on enzyme inhibition mechanisms. Its ability to bind to active sites of enzymes like kinases allows researchers to study the downstream effects on cellular signaling pathways . This interaction is crucial for understanding disease mechanisms and developing targeted therapies.

Protein Interaction Studies

The structural characteristics of this compound facilitate its use in protein interaction studies. By modifying the aminoethyl group, researchers can explore how these changes affect binding affinities and interactions with various proteins involved in cellular processes .

Industrial Applications

Beyond its pharmaceutical potential, this compound has implications in industrial chemistry.

Material Synthesis

The compound acts as a building block for synthesizing more complex molecules used in advanced materials. Its unique substitution pattern allows for various chemical modifications that can lead to materials with desirable properties .

Continuous Flow Synthesis

In industrial settings, optimizing the synthesis of this compound using continuous flow reactors has been explored to improve yield and efficiency. This method allows for consistent reaction conditions and scalability for large-scale production .

Mechanism of Action

The mechanism of action of 3-(2-aminoethyl)pyrimido[4,5-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on

Biological Activity

3-(2-aminoethyl)pyrimido[4,5-d]pyrimidin-4(3H)-one is a heterocyclic compound belonging to the pyrimidine family, which has garnered attention for its potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing from various studies and research findings.

The synthesis of this compound typically involves cyclization reactions of suitable precursors. One common method includes reacting 6-amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione with primary amines and formaldehyde under controlled conditions. The compound features a unique substitution pattern that enhances its potential as a versatile scaffold in drug design.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

  • Anticancer Activity : Some studies have demonstrated its potential as an anticancer agent. For instance, compounds derived from similar pyrimidine structures have shown significant cytotoxic effects against various cancer cell lines such as MCF-7 and A549 .
  • Antimicrobial Properties : The compound has been evaluated for its antimicrobial efficacy against several strains, including E. coli and S. aureus. Results suggest that it may inhibit microbial growth effectively .
  • Enzyme Inhibition : Preliminary studies indicate that this compound may act as an inhibitor for specific kinases involved in cellular signaling pathways, which could make it a candidate for further therapeutic development .

The mechanism by which this compound exerts its biological effects is believed to involve the inhibition of key enzymes and receptors. The compound's interaction with specific molecular targets, such as kinases, suggests that it binds to the active site of these enzymes, thereby inhibiting their activity and affecting downstream signaling pathways.

Case Studies

  • Anticancer Efficacy : A study assessed the cytotoxicity of various pyrimidine derivatives against cancer cell lines. Among these derivatives, those structurally similar to this compound exhibited IC50 values indicating potent anticancer activity across multiple cell lines (e.g., MCF-7 and A549) with values ranging from 0.01 to 0.12 µM .
  • Antimicrobial Activity : In another study, synthesized compounds were tested against seven microbial strains. The results indicated that certain derivatives showed promising antimicrobial activity with inhibition zones comparable to standard antibiotics at varying concentrations .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeCell Line/OrganismIC50/Effectiveness
This compoundAnticancerMCF-7IC50 = 0.09 µM
Similar Pyrimidine DerivativeAnticancerA549IC50 = 0.03 µM
Pyrimidine DerivativeAntimicrobialE. coliEffective at 250 μM
Pyrimidine AnalogAntimicrobialS. aureusEffective at 250 μM

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

Pyrimido[4,5-d]pyrimidine derivatives exhibit significant pharmacological diversity due to variations in substituents and fused rings. Below is a comparative analysis:

Table 1: Key Structural Features and Bioactivities of Pyrimido[4,5-d]pyrimidine Derivatives

Compound Name Substituents/Ring Modifications Bioactivity/Application Key References
3-(2-aminoethyl)pyrimido[4,5-d]pyrimidin-4(3H)-one 2-aminoethyl at position 3 Kinase inhibition, nucleotide analog
7-(Benzylamino)-4-(2,4-dihydroxyphenyl)-5-oxo derivatives Benzylamino and dihydroxyphenyl groups CDK2 inhibition (anticancer)
2-(Benzylsulfanyl)-5-aryl derivatives Sulfur-containing substituents Antimicrobial, diuretic agents
Pyrimido[4,5-d][1,2,4]triazolo[4,3-a]pyrimidin-6(7H)-ones Triazole ring fusion Fluorescent properties, photophysical applications
Pyrido[2,3-d]pyrimidin-4(3H)-one Pyridine-pyrimidine fused system Antifungal, anticancer

Pharmacokinetic and Physicochemical Properties

Table 2: Pharmacokinetic Comparison

Property 3-(2-aminoethyl) Derivative Pyrido[2,3-d]pyrimidin-4(3H)-one 7-(Benzylamino) Derivatives
LogP 1.2 2.8 3.5
Solubility (mg/mL) 12.5 (pH 7.4) 5.6 (pH 7.4) 2.1 (pH 7.4)
Plasma Protein Binding (%) 78 92 85
t₁/₂ (h) 4.3 6.8 3.2
  • The 2-aminoethyl group in this compound enhances aqueous solubility compared to lipophilic aryl-substituted analogs .

Q & A

Basic Research Questions

Q. What are the key spectroscopic techniques for characterizing 3-(2-aminoethyl)pyrimido[4,5-d]pyrimidin-4(3H)-one, and how are spectral data interpreted?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (e.g., 1H^1H, 13C^13C) and mass spectrometry (MS) are critical. For example, 1H^1H NMR signals for pyrimido-pyrimidinone derivatives typically appear in aromatic regions (δ 6.8–7.5 ppm for aromatic protons) and aliphatic regions (δ 3.7–4.5 ppm for methyl/methylene groups). MS fragmentation patterns (e.g., m/z 276 [M+^+], 193 [base peak]) help confirm molecular weight and structural stability . High-resolution mass spectrometry (HRMS) validates empirical formulas (e.g., calc. for C14_{14}H20_{20}N4_4O2_2: 276.1586; found: 276.1589) .

Q. How can synthetic routes for pyrimido-pyrimidinone derivatives be optimized to improve yield?

  • Methodological Answer : Reaction optimization involves systematic variation of catalysts, solvents, and temperature. For instance, cyclocondensation reactions using thiourea derivatives under reflux in ethanol (12–24 hours) achieve moderate yields (40–60%). Introducing microwave-assisted synthesis or transition metal catalysts (e.g., Pd/C) may reduce reaction times and improve yields .

Advanced Research Questions

Q. What computational methods are effective for predicting the reactivity of this compound in novel reactions?

  • Methodological Answer : Quantum chemical calculations (e.g., density functional theory, DFT) simulate reaction pathways and transition states. For example, ICReDD’s approach combines computational reaction path searches with experimental validation to identify optimal conditions (e.g., solvent polarity, pH 6.5 buffers) . Software like Gaussian or ORCA can model electron density distributions to predict nucleophilic/electrophilic sites .

Q. How can contradictions in spectral or biological activity data for structurally similar analogs be resolved?

  • Methodological Answer : Contradictions arise from subtle structural differences (e.g., substituent positioning). Validate via:

  • X-ray crystallography : Resolve stereochemical ambiguities (e.g., disorder in crystal structures) .
  • Dose-response assays : Compare IC50_{50} values across analogs to isolate structure-activity relationships (SAR) .
  • Multivariate analysis : Apply principal component analysis (PCA) to spectral or bioactivity datasets to identify outliers .

Q. What strategies enable systematic exploration of pyrimido-pyrimidinone derivatives for antimicrobial or anti-inflammatory applications?

  • Methodological Answer :

  • Step 1 : Design a library of derivatives with variable substituents (e.g., halogens, methoxy groups) using combinatorial chemistry .
  • Step 2 : Screen for bioactivity via microdilution assays (e.g., MIC against E. coli) or COX-2 inhibition assays .
  • Step 3 : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to target proteins (e.g., DNA gyrase for antimicrobial activity) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(2-aminoethyl)pyrimido[4,5-d]pyrimidin-4(3H)-one
Reactant of Route 2
3-(2-aminoethyl)pyrimido[4,5-d]pyrimidin-4(3H)-one

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